3-Acetyl-4-fluorobenzenesulphonyl chloride
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Overview
Description
3-Acetyl-4-fluorobenzenesulphonyl chloride is an organic compound with the molecular formula C8H6ClFO3S. It is a derivative of benzenesulfonyl chloride, featuring both an acetyl group and a fluorine atom on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-4-fluorobenzenesulphonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-4-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-4-fluorobenzenesulfonic acid+SOCl2→3-Acetyl-4-fluorobenzenesulphonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-fluorobenzenesulphonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonyl Fluorides: Formed by reduction with appropriate reducing agents.
Scientific Research Applications
3-Acetyl-4-fluorobenzenesulphonyl chloride is utilized in various scientific research applications:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-acetyl-4-fluorobenzenesulphonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzenesulphonyl chloride
- 3,4-Difluorobenzenesulphonyl chloride
- 4-Trifluoromethylbenzenesulphonyl chloride
Uniqueness
3-Acetyl-4-fluorobenzenesulphonyl chloride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The acetyl group can participate in additional chemical reactions, while the fluorine atom enhances the compound’s stability and reactivity.
Properties
IUPAC Name |
3-acetyl-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUPAYSRVSBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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